molecular formula C27H24N2O9 B1671571 Unii-0I81858vsz CAS No. 127882-73-9

Unii-0I81858vsz

Cat. No.: B1671571
CAS No.: 127882-73-9
M. Wt: 520.5 g/mol
InChI Key: DLROLUIVVKTFPW-LVEBQJTPSA-N
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Description

GL-331 is a small molecule drug known for its potent anti-cancer properties. It is a derivative of podophyllotoxin and functions primarily as a DNA topoisomerase II inhibitor. This compound has shown significant efficacy in treating various types of cancer, including small cell lung cancer and gastric cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GL-331 involves multiple steps, starting from podophyllotoxin. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of GL-331 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

GL-331 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of GL-331, each with distinct biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

GL-331 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying DNA topoisomerase II inhibition.

    Biology: Studied for its effects on cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in treating small cell lung cancer and gastric cancer.

    Industry: Used in the development of new anti-cancer drugs and therapeutic agents.

Mechanism of Action

GL-331 exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, GL-331 induces DNA damage, leading to cell cycle arrest and apoptosis. The molecular targets involved include DNA topoisomerase II and various signaling pathways such as the ATM/p53/p21 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GL-331 is unique due to its potent anti-cancer activity and ability to induce apoptosis even in multidrug-resistant cancer cell lines. Its higher cytotoxicity compared to similar compounds makes it a promising candidate for further development as an anti-cancer agent .

Biological Activity

Unii-0I81858vsz, commonly known as Ethylestrenol, is an anabolic steroid with notable biological activity primarily through its interaction with the androgen receptor (AR). This compound was first described in 1959 and has been used in various medical and veterinary applications due to its anabolic properties.

Ethylestrenol functions as an agonist of the androgen receptor, which is crucial for mediating the effects of androgens like testosterone. The binding of Ethylestrenol to the AR results in a cascade of cellular responses that promote anabolic processes, including:

  • Protein Synthesis : Enhances muscle growth by increasing the rate of protein synthesis.
  • Nitrogen Retention : Improves nitrogen balance, which is essential for muscle repair and growth.
  • Metabolic Effects : Influences overall metabolism, impacting fat distribution and energy levels.

Pharmacokinetics

Ethylestrenol exhibits low affinity for sex hormone-binding globulin (SHBG), which enhances its bioavailability. Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed post-administration.
  • Half-life : Relatively short half-life necessitating frequent dosing for sustained effects.
  • Metabolism : Converted to norethandrolone, its active metabolite, which contributes to its biological effects.

Cellular Effects

The compound's interaction with the androgen receptor leads to various cellular effects, including:

  • Gene Expression Modulation : Alters the expression of genes involved in muscle growth and metabolism.
  • Cell Signaling Pathways : Initiates signaling pathways that promote anabolic processes while inhibiting catabolic pathways.

Study 1: Muscle Growth in Animal Models

A study conducted on male rats demonstrated that administration of Ethylestrenol resulted in significant increases in muscle mass compared to control groups. The results indicated:

  • Dosage Dependency : Higher doses correlated with greater muscle hypertrophy.
  • Mechanistic Insights : Enhanced protein synthesis was observed alongside reduced muscle catabolism.

Study 2: Effects on Bone Density

Research investigating the effects of Ethylestrenol on bone density revealed promising results:

  • Increased Bone Mineral Density : Subjects receiving Ethylestrenol showed a marked increase in bone mineral density over a 12-week period.
  • Potential Therapeutic Use : Suggests potential applications in treating osteoporosis and other bone-related conditions.

Study 3: Veterinary Applications

In veterinary medicine, Ethylestrenol has been used to promote growth in livestock. Key findings include:

  • Growth Promotion : Significant weight gain observed in cattle treated with Ethylestrenol.
  • Health Improvement : Enhanced overall health metrics, leading to better feed conversion ratios.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Muscle GrowthIncreased protein synthesis
Bone DensityEnhanced mineral density
Anabolic EffectsImproved nitrogen balance
Veterinary GrowthSignificant weight gain

Table 2: Pharmacokinetic Properties

PropertyValue
Absorption RateRapid
Half-lifeShort
SHBG Affinity<5% of testosterone

Properties

CAS No.

127882-73-9

Molecular Formula

C27H24N2O9

Molecular Weight

520.5 g/mol

IUPAC Name

(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C27H24N2O9/c1-34-21-7-13(8-22(35-2)26(21)30)23-16-9-19-20(38-12-37-19)10-17(16)25(18-11-36-27(31)24(18)23)28-14-3-5-15(6-4-14)29(32)33/h3-10,18,23-25,28,30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1

InChI Key

DLROLUIVVKTFPW-LVEBQJTPSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-]

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)[N+](=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

127882-73-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-((4-nitrophenyl)amino)-, (5R,5aR,8aS,9S)-
GL 331
GL-331
GL331

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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